molecular formula C21H22N2O B2759660 N-(4-(dimethylamino)phenethyl)-1-naphthamide CAS No. 953167-75-4

N-(4-(dimethylamino)phenethyl)-1-naphthamide

Cat. No. B2759660
CAS RN: 953167-75-4
M. Wt: 318.42
InChI Key: DMGSYWACLWUDLM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-(Dimethylamino)phenethyl alcohol . This is a white to light brown crystalline powder . It’s more basic than pyridine due to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

While specific synthesis information for “N-(4-(dimethylamino)phenethyl)-1-naphthamide” was not found, a related compound, N-p-(Dimethylamino)-N′-(p-dimethylaminobenzylidene)-N,N′′-diphenylbenzohydrazonohydrazide, was synthesized through a three-component reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-[(p-N,N-Dimethylamino)benzylidene]-2-Phenyloxazole-5-One, was determined by single crystal X-ray diffraction study .


Physical And Chemical Properties Analysis

4-(Dimethylamino)phenethyl alcohol, a related compound, is a white to light brown crystalline powder with a melting point range of 53.9 - 55.1 °C .

Scientific Research Applications

Alzheimer's Disease Diagnosis

  • Study 1: Shoghi-Jadid et al. (2002) utilized a derivative of N-(4-(dimethylamino)phenethyl)-1-naphthamide, specifically [18F]FDDNP, in positron emission tomography (PET) scans to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease patients. This technique showed potential for noninvasive monitoring of Alzheimer's pathology and might assist in the diagnostic assessment of patients and in monitoring responses during treatment trials (Shoghi-Jadid et al., 2002).

Fluorescence Imaging

  • Study 2: A study by Ji Ha Lee et al. (2015) discovered that a 2-(N,N-Dimethylamino)naphthalene-based probe, which shares structural similarities with N-(4-(dimethylamino)phenethyl)-1-naphthamide, was effective in fluorescence imaging of zinc ions in HeLa cells and Arabidopsis (Ji Ha Lee et al., 2015).

Fluorescence Microscopy

  • Study 3: Jacobson et al. (1996) synthesized 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), a compound similar to N-(4-(dimethylamino)phenethyl)-1-naphthamide, for use in fluorescence microscopy. This compound exhibited solvent polarity and viscosity-dependent fluorescence, making it suitable for visualizing various biological structures (Jacobson et al., 1996).

Molecular Interactions and Protein Studies

  • Study 4: In 2008, Galen S. Loving and Barbara Imperiali developed an amino acid analogue based on 4-N,N-dimethylamino-1,8-naphthalimide, a compound structurally similar to N-(4-(dimethylamino)phenethyl)-1-naphthamide, for studying dynamic protein interactions. This analogue was shown to be highly sensitive to changes in the local solvent environment, indicating its potential as a probe in protein research (Loving & Imperiali, 2008).

Electrocatalytic Applications

  • Study 5: Persson (1990) investigated the use of a phenothiazine derivative, 7-dimethylamino-2-methyl-3-naphthamido-phenothiazinium salt, which is structurally related to N-(4-(dimethylamino)phenethyl)-1-naphthamide. This compound was utilized for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH), showcasing its potential in electrochemical applications (Persson, 1990).

Safety and Hazards

4-(Dimethylamino)phenethyl alcohol, a related compound, is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-(dimethylamino)phenethyl)-1-naphthamide” were not found, a related compound, 4-(dimethylamino)benzylidene-4-acetamideaniline, was synthesized and studied for its thermal and optical properties .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(2)18-12-10-16(11-13-18)14-15-22-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGSYWACLWUDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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